

Guidelines for the proper storage and handling of MF-095.

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Compound of Interest		
Compound Name:	MF-095	
Cat. No.:	B15583068	Get Quote

Application Notes and Protocols for MF-095

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF-095 is a chemical probe that serves as a negative control for MF-094, a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30). USP30 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating mitochondrial quality control through the mitophagy pathway. By removing ubiquitin chains from damaged mitochondria, USP30 opposes the action of the E3 ubiquitin ligase Parkin, thereby inhibiting the clearance of dysfunctional mitochondria. Given its role in cellular homeostasis, USP30 has emerged as a therapeutic target for various diseases, including neurodegenerative disorders and cancer. These application notes provide essential guidelines for the proper storage, handling, and experimental use of **MF-095**.

Chemical and Physical Properties



Property	Value
Chemical Name	(S)-N-(1-((5-(N-(tert-butyl)sulfamoyl)naphthalen- 1-yl)amino)-1-oxo-3-phenylpropan-2- yl)cyclopropanecarboxamide
CAS Number	2241025-68-1
Molecular Formula	C27H31N3O4S
Molecular Weight	493.62 g/mol
Appearance	Solid powder

Storage and Handling

Proper storage and handling of **MF-095** are crucial to maintain its integrity and ensure experimental reproducibility.

Storage Conditions

It is recommended to store **MF-095** as a solid powder under the following conditions:

Condition	Short-Term (days to weeks)	Long-Term (months to years)
Temperature	0 - 4 °C	-20 °C
Light	Protect from light	Protect from light
Atmosphere	Dry	Dry

Stock solutions of **MF-095** should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Stability

MF-095 is stable for several weeks during standard shipping conditions at ambient temperature. For long-term stability, adherence to the recommended storage conditions is essential. Information on the stability of **MF-095** in various solvents and under different pH



conditions is not extensively available; therefore, it is advisable to prepare fresh working solutions for each experiment.

Safety and Handling

As with any chemical reagent, appropriate safety precautions should be taken when handling **MF-095** powder and solutions.

- Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemicalresistant gloves.
- Handling Powder: Handle the solid powder in a well-ventilated area or a chemical fume hood
 to avoid inhalation of dust particles. Avoid creating dust. In case of a spill, cover the powder
 with a plastic sheet to minimize spreading and clean it up mechanically.
- Solution Handling: When preparing solutions, work in a well-ventilated area.
- Disposal: Dispose of MF-095 and any contaminated materials in accordance with local, state, and federal regulations.

Experimental Protocols

MF-095 is intended for use as a negative control alongside its active counterpart, MF-094, to help ensure that the observed experimental effects are due to the specific inhibition of USP30 and not off-target or compound-related artifacts.

Solution Preparation

4.1.1. Stock Solution (e.g., 10 mM in DMSO)

Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecules.

Materials:

- MF-095 powder
- Anhydrous DMSO



- Sterile microcentrifuge tubes or vials
- Vortex mixer

Protocol:

 Calculate the required mass of MF-095 to prepare the desired volume and concentration of the stock solution. The formula to use is: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight (g/mol)

For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 493.62 g/mol = 4.9362 mg

- Weigh the calculated amount of **MF-095** powder and place it in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to the tube.
- Vortex the solution until the MF-095 is completely dissolved. Gentle warming may be applied
 if necessary.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Table for Preparing Stock Solutions:

Desired Stock Concentration	Volume of DMSO for 1 mg MF-095	Volume of DMSO for 5 mg MF-095
1 mM	2.026 mL	10.13 mL
5 mM	0.405 mL	2.026 mL
10 mM	0.203 mL	1.013 mL
50 mM	0.041 mL	0.203 mL

4.1.2. Working Solutions



Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use. The final concentration of DMSO in the assay should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cellular toxicity.

General Protocol for Use in Cell-Based Assays

This protocol provides a general workflow for using **MF-095** as a negative control in a cell-based assay designed to investigate the effects of USP30 inhibition.

Materials:

- Cells of interest
- Appropriate cell culture medium and supplements
- MF-095 stock solution (e.g., 10 mM in DMSO)
- MF-094 stock solution (as the active compound)
- Vehicle control (e.g., DMSO)
- Assay-specific reagents (e.g., lysis buffers, antibodies)

Protocol:

- Cell Seeding: Seed the cells in appropriate culture plates or dishes at a density that will
 ensure they are in the exponential growth phase at the time of treatment. Allow the cells to
 adhere and recover overnight.
- Treatment Preparation: Prepare working solutions of MF-095, MF-094, and a vehicle control
 in fresh cell culture medium. A typical experimental setup would include:
 - Untreated cells
 - Vehicle control (e.g., 0.1% DMSO)
 - MF-094 at various concentrations
 - MF-095 at the same concentrations as MF-094

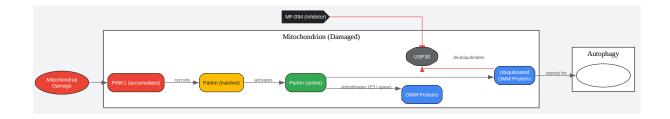


- Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the respective treatments.
- Incubation: Incubate the cells for the desired period, which should be optimized based on the specific assay and cell type.
- Assay: Following incubation, proceed with the specific assay to measure the desired endpoint. This could include, for example, western blotting to assess protein levels, immunofluorescence to observe protein localization, or a cell viability assay.

Interpreting Results: In a well-controlled experiment, cells treated with **MF-095** should show a response similar to that of the vehicle-treated cells, while cells treated with the active inhibitor, MF-094, should exhibit the expected biological effect. This confirms that the observed effects of MF-094 are due to the specific inhibition of its target and not to the general chemical structure shared with **MF-095**.

Visualizations USP30 Signaling Pathway in Mitophagy

The following diagram illustrates the role of USP30 in the PINK1/Parkin-mediated mitophagy pathway. Upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane and recruits Parkin, which ubiquitinates mitochondrial proteins, marking the damaged organelle for degradation by autophagy. USP30 counteracts this process by deubiquitinating these proteins.





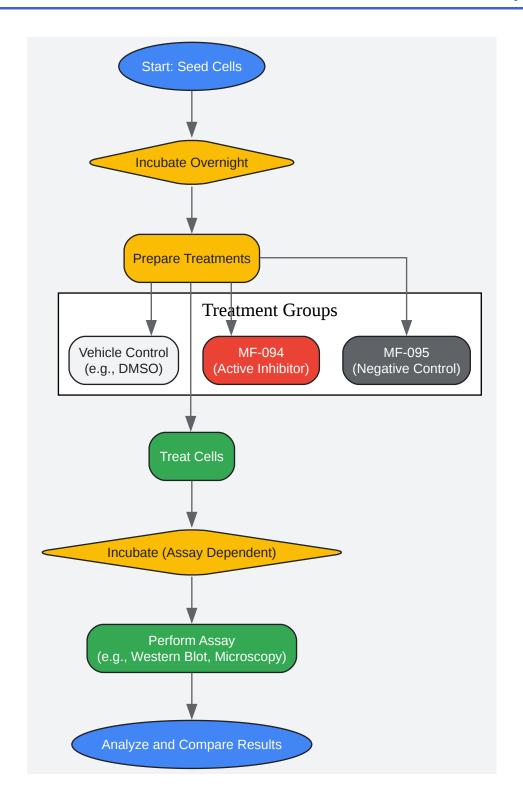
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Caption: Role of USP30 in PINK1/Parkin-mediated mitophagy.

Experimental Workflow for Using MF-095 as a Negative Control

This diagram outlines a typical experimental workflow for utilizing **MF-095** as a negative control in a cell-based assay to study the effects of a USP30 inhibitor.





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Caption: General experimental workflow using MF-095 as a negative control.

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